9H-Carbazole-1,4-diol
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Overview
Description
9H-Carbazole-1,4-diol is a derivative of 9H-carbazole, an aromatic heterocyclic organic compound. This compound is of significant interest due to its versatile biological activities and potential applications in various fields, including pharmacology and materials science. The presence of hydroxyl groups at the 1 and 4 positions of the carbazole ring enhances its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,4-diol typically involves the hydroxylation of 9H-carbazole. One common method is the use of biphenyl-utilizing bacteria, which can convert 9H-carbazole into hydroxylated derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . The reaction conditions often involve the use of specific bacterial strains and controlled environmental parameters to optimize yield.
Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes, including the use of oxidizing agents to introduce hydroxyl groups into the carbazole structure. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 9H-carbazole, which can be further utilized in different applications .
Scientific Research Applications
9H-Carbazole-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 9H-Carbazole-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as an inhibitor of angiogenesis and inflammation by modulating specific signaling pathways and molecular targets . Additionally, its antioxidant properties contribute to its therapeutic potential by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
9H-Carbazole: The parent compound, which lacks the hydroxyl groups, is less reactive but still exhibits significant biological activities.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: These hydroxylated derivatives are similar in structure but differ in the position of the hydroxyl groups, affecting their reactivity and applications.
Polycarbazoles: These polymers, derived from carbazole, have unique electronic and optical properties, making them suitable for various industrial applications.
Uniqueness: 9H-Carbazole-1,4-diol is unique due to the presence of two hydroxyl groups at specific positions on the carbazole ring, enhancing its reactivity and potential for functionalization. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H9NO2 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
9H-carbazole-1,4-diol |
InChI |
InChI=1S/C12H9NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13-15H |
InChI Key |
VYLKXFUTMOOKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3N2)O)O |
Origin of Product |
United States |
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